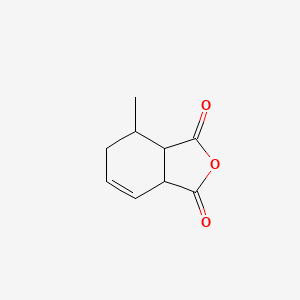













|
REACTION_CXSMILES
|
C(O)COCCO[CH2:7][CH2:8][OH:9].[C:11]1(=O)[O:16][C:14](=[O:15])[C:13]2=[CH:17][CH:18]=[CH:19][CH:20]=[C:12]12.[CH3:22][CH:23]1CC=CC2C(OC(=O)C12)=O.[C:34]1(O)C(=CC(=CC=1)O)C.C1(=O)OC(=O)C=C1>C(O)COCCO>[CH3:22][CH2:23][CH2:20][CH2:19][CH2:18][CH2:17][C:13]([C:14]([O:16][CH2:11][CH:8]1[O:9][CH2:7]1)=[O:15])([CH3:12])[CH3:34]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(COCCOCCO)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1C2C(C(=O)OC2=O)C=CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C(C)=CC(O)=CC1)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(COCCO)O
|
|
Name
|
15
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
87
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
|
Name
|
24
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
205 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
containing four openings
|
|
Type
|
CUSTOM
|
|
Details
|
equipped with a thermometer, stirrer, inert gas introduction opening
|
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser
|
|
Type
|
CUSTOM
|
|
Details
|
to react for 15 hours
|
|
Duration
|
15 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled to 120° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature was then raised to 190° C.
|
|
Type
|
CUSTOM
|
|
Details
|
to react for 5 hours
|
|
Duration
|
5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
at which point it was cooled to 160° C
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCCCCCC(C)(C)C(=O)OCC1CO1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |